molecular formula C8H7F3N2O B12295441 2-Amino-3-(trifluoromethyl)benzamide

2-Amino-3-(trifluoromethyl)benzamide

Cat. No.: B12295441
M. Wt: 204.15 g/mol
InChI Key: TXLDKGNFMJUVSB-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with ammonia or an amine source. One common method includes the following steps:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethyl)benzamide
  • 2-Amino-5-(trifluoromethyl)benzamide
  • 2-Amino-6-(trifluoromethyl)benzamide

Comparison: 2-Amino-3-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

2-amino-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H2,13,14)

InChI Key

TXLDKGNFMJUVSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)N

Origin of Product

United States

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